molecular formula C24H24N2O6 B10972075 N,N'-1,4-Phenylenebis(3,4-dimethoxybenzamide)

N,N'-1,4-Phenylenebis(3,4-dimethoxybenzamide)

Cat. No.: B10972075
M. Wt: 436.5 g/mol
InChI Key: YSZWOWBJQRIDOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-1,4-Phenylenebis(3,4-dimethoxybenzamide) is an organic compound characterized by the presence of two 3,4-dimethoxybenzamide groups attached to a 1,4-phenylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,4-Phenylenebis(3,4-dimethoxybenzamide) typically involves the reaction of 1,4-phenylenediamine with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

While specific industrial production methods for N,N’-1,4-Phenylenebis(3,4-dimethoxybenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-1,4-Phenylenebis(3,4-dimethoxybenzamide) can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N,N’-1,4-Phenylenebis(3,4-dimethoxybenzamide) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-1,4-Phenylenebis(3,4-dimethoxybenzamide) depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological process being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-1,4-Phenylenebis(3,4-dimethoxybenzamide) is unique due to its specific combination of 3,4-dimethoxybenzamide groups and a 1,4-phenylene core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C24H24N2O6

Molecular Weight

436.5 g/mol

IUPAC Name

N-[4-[(3,4-dimethoxybenzoyl)amino]phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C24H24N2O6/c1-29-19-11-5-15(13-21(19)31-3)23(27)25-17-7-9-18(10-8-17)26-24(28)16-6-12-20(30-2)22(14-16)32-4/h5-14H,1-4H3,(H,25,27)(H,26,28)

InChI Key

YSZWOWBJQRIDOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.